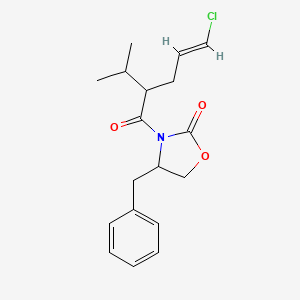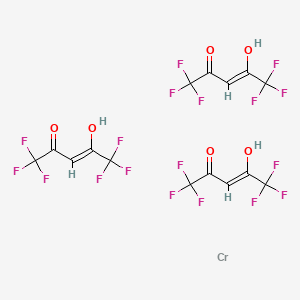
Chromium (III) hexafluoroacetylacetonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium (III) hexafluoroacetylacetonate is a coordination complex where a central chromium (III) ion is bonded to three hexafluoroacetylacetonate ligands. This compound, with the chemical formula Cr(C5F6O2)3, is known for its unique properties, including high thermal stability and volatility . It is primarily used in scientific research and industrial applications due to its ability to form stable complexes and its reactivity in various chemical processes .
Méthodes De Préparation
The synthesis of chromium (III) hexafluoroacetylacetonate typically involves the reaction of chromium (III) chloride with hexafluoroacetylacetone in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{CrCl}_3 + 3 \text{C}_5\text{H}_2\text{F}_6\text{O}_2 + 3 \text{NaOH} \rightarrow \text{Cr(C}_5\text{H}_2\text{F}_6\text{O}_2\text{)}_3 + 3 \text{NaCl} + 3 \text{H}_2\text{O} ]
In industrial settings, the production of this compound may involve more sophisticated techniques, including the use of high-purity reagents and advanced purification methods to achieve the desired product quality .
Analyse Des Réactions Chimiques
Chromium (III) hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium under specific conditions.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Applications De Recherche Scientifique
Chromium (III) hexafluoroacetylacetonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which chromium (III) hexafluoroacetylacetonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. One notable mechanism is its ability to bind to the beta subunit of mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation . This interaction can lead to the activation of pathways like the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in maintaining cellular energy balance.
Comparaison Avec Des Composés Similaires
Chromium (III) hexafluoroacetylacetonate can be compared with other similar compounds, such as:
Chromium (III) acetylacetonate: Unlike its non-fluorinated counterpart, this compound exhibits higher thermal stability and volatility, making it more suitable for high-temperature applications.
Chromium (III) chloride: While chromium (III) chloride is commonly used in various chemical reactions, it lacks the unique properties of this compound, such as its ability to form stable complexes with fluorinated ligands.
These comparisons highlight the uniqueness of this compound in terms of its stability, reactivity, and suitability for specific applications.
Propriétés
Formule moléculaire |
C15H6CrF18O6 |
|---|---|
Poids moléculaire |
676.17 g/mol |
Nom IUPAC |
chromium;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H2F6O2.Cr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1-; |
Clé InChI |
HWKPDQBCGOIWGE-JVUUZWNBSA-N |
SMILES isomérique |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cr] |
SMILES canonique |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


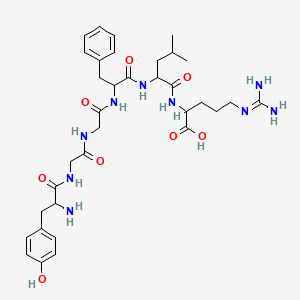

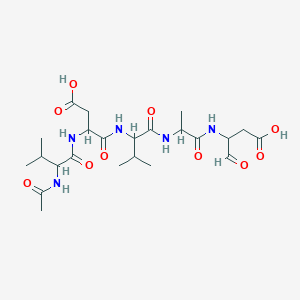
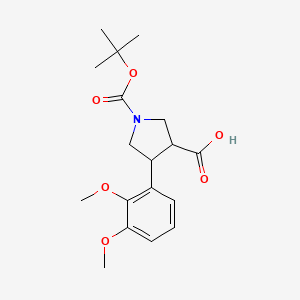
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one](/img/structure/B12325304.png)
![5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl-](/img/structure/B12325307.png)
![(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12325315.png)
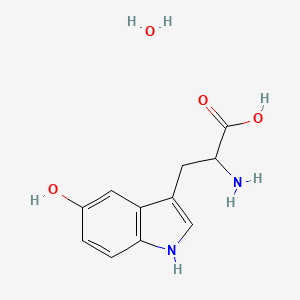

![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol](/img/structure/B12325351.png)
![(R)-(-)-1-[(S)-2-Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B12325353.png)
![3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]-](/img/structure/B12325361.png)

